Octahydro-1H-isoindol-5-OL
Overview
Description
Octahydro-1H-isoindol-5-ol: is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol
Synthetic Routes and Reaction Conditions:
Reduction of Isoindole Derivatives: One common synthetic route involves the reduction of isoindole derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrogenation: Another method is the catalytic hydrogenation of isoindole derivatives under high pressure and temperature using catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes, where the compound is synthesized in reactors designed to handle high pressures and temperatures. The choice of catalyst and reaction conditions is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can also be further reduced to produce more saturated compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: More saturated derivatives of the compound.
Substitution Products: A range of substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Octahydro-1H-isoindol-5-ol is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as in the development of new drugs. Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which octahydro-1H-isoindol-5-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Isoindole: The parent compound from which octahydro-1H-isoindol-5-ol is derived.
Indenol: A structurally related compound with similar properties.
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOLLBMYIRHSRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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